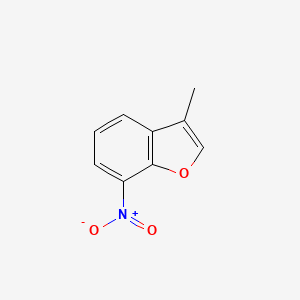
(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Fluoropyrrolidine-3-carbonitrile typically involves the fluorination of pyrrolidine derivatives. One common method starts with the preparation of a suitable pyrrolidine precursor, followed by selective fluorination at the 4-position. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures to ensure regioselectivity and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve safety when handling reactive fluorinating agents .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-fluoropyrrolidine-3-carboxylic acid, while reduction can produce 4-fluoropyrrolidine-3-amine .
Applications De Recherche Scientifique
(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of (3R,4S)-4-Fluoropyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or dipole interactions. This can lead to the inhibition or activation of biological pathways, depending on the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4S)-4-Fluoropyrrolidine-3-carboxylic acid
- (3R,4S)-4-Fluoropyrrolidine-3-amine
- (3R,4S)-4-Fluoropyrrolidine-3-methanol
Uniqueness
(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile is unique due to its specific stereochemistry and the presence of both a fluorine atom and a nitrile group. This combination of features can enhance its biological activity and selectivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C5H7FN2 |
|---|---|
Poids moléculaire |
114.12 g/mol |
Nom IUPAC |
4-fluoropyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C5H7FN2/c6-5-3-8-2-4(5)1-7/h4-5,8H,2-3H2 |
Clé InChI |
YEUVHPDYVYNFIW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


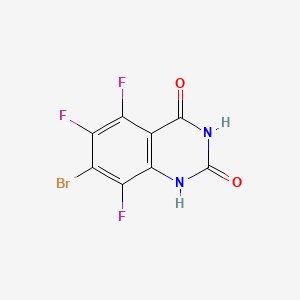
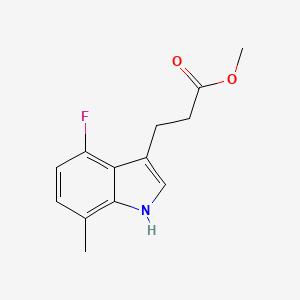
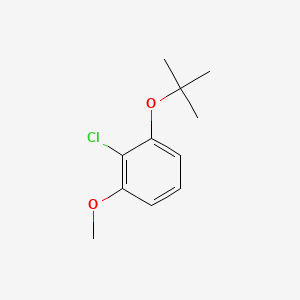
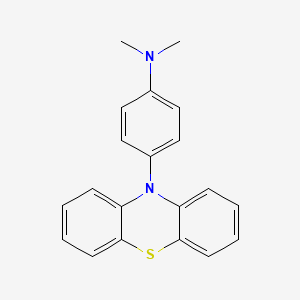
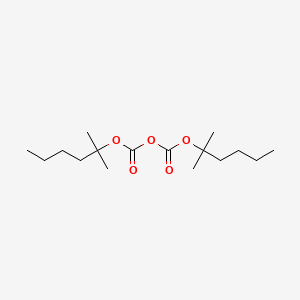
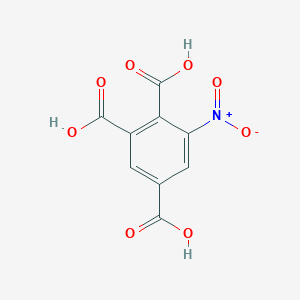
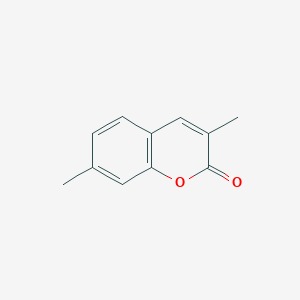
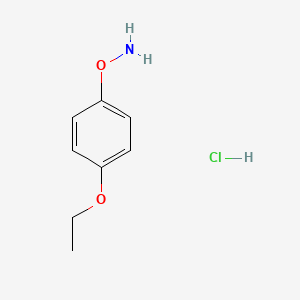
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)



![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)
